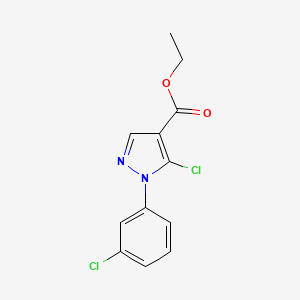

ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 5-chloro-1-(3-chlorophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-4-8(13)6-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWBLNNGPMXDKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50549898 | |

| Record name | Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98534-74-8 | |

| Record name | Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate CAS number

An In-Depth Technical Guide to Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Introduction: Navigating the Pyrazole Landscape

This guide provides a comprehensive technical overview of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, a versatile heterocyclic compound of significant interest in medicinal and agricultural chemistry. It is important to note that while the initial topic specified "ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate," a thorough review of scientific literature and chemical databases indicates a lack of readily available information and a registered CAS number for this specific "5-chloro" derivative.

Conversely, the closely related analogue, Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate , is well-documented and commercially available, bearing the CAS Number 15001-08-8 .[1][2] Given its established role as a crucial synthetic intermediate, this guide will focus on this "5-amino" derivative.[3] The principles of synthesis, characterization, and application discussed herein provide a robust framework that is largely applicable to the broader class of substituted pyrazole-4-carboxylates.

This document is structured to serve as a practical resource for researchers, offering not just protocols but also the underlying scientific rationale—the "why" behind the "how"—to empower effective experimental design and problem-solving in the laboratory.

Core Physicochemical and Structural Characteristics

Understanding the fundamental properties of a compound is the bedrock of its application. Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[4][5] The presence of the 3-chlorophenyl group, the amino group, and the ethyl carboxylate ester functionality imparts specific reactivity and biological potential to the molecule.[3]

Table 1: Physicochemical Properties of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

| Property | Value | Source(s) |

| CAS Number | 15001-08-8 | [1][2] |

| Molecular Formula | C₁₂H₁₂ClN₃O₂ | [1] |

| Molecular Weight | 265.70 g/mol | [1] |

| Appearance | White crystalline solid | Chem-Impex |

| Melting Point | 116-122 °C | Chem-Impex |

| Purity | ≥95-99% (HPLC) | [1] |

| Storage | Sealed in dry, Room Temperature or 0-8 °C | [1] |

Synthesis and Mechanistic Insights: Building the Pyrazole Core

The synthesis of 1,5-disubstituted pyrazole-4-carboxylates is a well-established area of organic chemistry. A predominant and efficient method involves the cyclization of a hydrazine derivative with a β-keto ester or a similar 1,3-dicarbonyl equivalent. One of the most powerful techniques for this transformation is the Vilsmeier-Haack reaction.[6]

The Vilsmeier-Haack Cyclization Pathway

This method provides a high-yield route to pyrazole-4-carboxylic acid esters.[6] The causality of this reaction lies in the in-situ formation of the Vilsmeier reagent (a chloromethyleniminium ion) from a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).

The general workflow involves two key stages:

-

Hydrazone Formation: The starting 3-chlorophenylhydrazine is condensed with an ethyl acetoacetate derivative to form the corresponding hydrazone. This step is crucial as it sets up the N-N bond and the carbon backbone required for cyclization.

-

Electrophilic Cyclization: The hydrazone is then treated with the Vilsmeier reagent. The active methylene group of the original β-keto ester moiety in the hydrazone is sufficiently nucleophilic to attack the electrophilic Vilsmeier reagent. This is followed by an intramolecular cyclization and subsequent dehydration/aromatization to yield the stable pyrazole ring.[6] The reaction is typically completed by pouring the mixture onto ice followed by neutralization.[6]

Modern advancements often employ microwave-assisted synthesis, which significantly reduces reaction times from hours to minutes and can improve yields by ensuring uniform and rapid heating.[6][7]

Structural Verification: A Spectroscopic Toolkit

A self-validating protocol demands rigorous characterization to confirm the identity and purity of the synthesized product. A combination of spectroscopic techniques is essential.

Expected Spectroscopic Signatures

-

¹H NMR (Proton Nuclear Magnetic Resonance): The successful formation of the pyrazole ring is unequivocally confirmed by the disappearance of the signal corresponding to the active methylene protons of the starting β-keto ester and the appearance of a new aromatic proton signal for the pyrazole ring C-H, typically around 8.2 ppm.[6] Other expected signals would include the ethyl ester protons (a triplet and a quartet), aromatic protons from the 3-chlorophenyl ring, and a broad signal for the amino (-NH₂) protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show characteristic signals for the carbonyl carbon of the ester, the aromatic carbons of both the pyrazole and chlorophenyl rings, and the aliphatic carbons of the ethyl group.

-

IR (Infrared) Spectroscopy: Key vibrational bands would confirm the presence of functional groups. Look for N-H stretching vibrations for the amino group (typically two bands around 3300-3500 cm⁻¹), a strong C=O stretch for the ester carbonyl (around 1680-1710 cm⁻¹), and C=N and C=C stretching vibrations within the aromatic rings.[8][9]

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight (265.70), along with a characteristic [M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom.

Core Applications in Drug Discovery and Agrochemicals

The true value of a chemical intermediate is defined by its utility. Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is a "biologically privileged" scaffold, meaning its core structure is frequently found in bioactive molecules.[4]

Pharmaceutical Development

-

Anticancer Therapeutics: The pyrazole nucleus is also being extensively investigated for its anticancer properties.[14][15] Derivatives serve as scaffolds for developing kinase inhibitors and other agents that interfere with cancer cell signaling pathways.[14]

-

Other Therapeutic Areas: Research has demonstrated the utility of pyrazole derivatives in developing antibacterial, antifungal, antiviral, and antidepressant agents.[3][13]

Sources

- 1. Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate - Lead Sciences [lead-sciences.com]

- 2. labsolu.ca [labsolu.ca]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. jocpr.com [jocpr.com]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. researchgate.net [researchgate.net]

- 12. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijfmr.com [ijfmr.com]

ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate physical properties

An In-Depth Technical Guide to the Physical Properties of Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

Introduction

Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is a halogenated heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are significant scaffolds in medicinal chemistry and materials science, recognized for a wide spectrum of biological activities and applications in the development of pharmaceuticals and agrochemicals.[1] The precise characterization of the physical properties of this specific derivative is paramount for its application in drug design, synthetic chemistry, and quality control. The substituents on the pyrazole ring—a chloro group at position 5, a 3-chlorophenyl group at position 1, and an ethyl carboxylate group at position 4—collectively dictate its steric and electronic properties, which in turn influence its solubility, melting point, and spectroscopic behavior.

This guide provides a comprehensive overview of the known physical properties of ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, alongside detailed, field-proven methodologies for their experimental determination. It is designed to equip researchers, chemists, and drug development professionals with the foundational data and practical protocols necessary for the effective handling and characterization of this compound.

Section 1: Chemical Identity and Structure

A precise understanding of a compound's identity is the bedrock of all subsequent scientific investigation. The following details define ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate.

-

IUPAC Name: ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

-

Molecular Formula: C₁₂H₁₀Cl₂N₂O₂

-

Molecular Weight: 297.13 g/mol

-

2D Structure:

Section 2: Physicochemical Properties

The macroscopic physical properties of a compound are a direct manifestation of its molecular structure and intermolecular forces. These properties are critical for determining purity, designing purification protocols (like recrystallization), and formulating the compound for various applications.

| Property | Value | Source(s) |

| Physical State | Solid | Implied by melting point data |

| Melting Point | 55-57 °C | [2][4] |

| Boiling Point | 396.9 ± 32.0 °C | Predicted[2] |

| Density | 1.38 ± 0.1 g/cm³ | Predicted[2] |

The melting point is a key indicator of purity for a crystalline solid. A sharp melting range, typically 0.5-1.0°C, is characteristic of a pure compound, whereas impurities tend to depress the melting point and broaden the range. The observed melting range of 55-57°C for this compound provides a crucial benchmark for sample verification.

Section 3: Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates the polarity of the solute to that of the solvent. The structure of ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, with its aromatic rings and halogen substituents, suggests it is a relatively nonpolar molecule. However, the presence of the ester group and nitrogen atoms in the pyrazole ring introduces some polar character.

Predicted Solubility:

-

Water: Expected to be insoluble or sparingly soluble due to the large hydrophobic surface area conferred by the two chlorinated rings.

-

Nonpolar Organic Solvents (e.g., Hexane, Toluene): Expected to have moderate to good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Expected to have good solubility due to a mix of polar and nonpolar characteristics.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to have moderate solubility.

Experimental Protocol: Qualitative Solubility Testing

This protocol provides a systematic approach to determine the solubility class of an unknown organic compound, which is essential for selecting appropriate solvents for reactions, purification, and analysis.[5][6]

Materials:

-

Test compound (approx. 30-100 mg)

-

Small test tubes

-

Vortex mixer or stirring rod

-

Solvents: Deionized Water, 5% HCl (aq), 5% NaOH (aq), 5% NaHCO₃ (aq), Ethanol, Dichloromethane, Hexane.

Procedure:

-

Water Solubility: Add approximately 30 mg of the compound to a test tube.[7] Add 1 mL of deionized water and shake the tube vigorously for 30-60 seconds.[7] Observe if the solid dissolves completely.

-

Causality: This initial step distinguishes between polar, water-soluble compounds (often low molecular weight or containing multiple hydrogen-bonding groups) and water-insoluble compounds.

-

Acid/Base Solubility (if insoluble in water): Prepare three separate test tubes, each with ~30 mg of the compound.

-

Causality: Solubility in aqueous base (NaOH, NaHCO₃) indicates the presence of an acidic functional group (e.g., carboxylic acid, phenol). Solubility in aqueous acid (HCl) indicates a basic functional group, most commonly an amine.[6] Given the structure, this compound is not expected to be soluble in acidic or basic solutions.

-

Organic Solvent Solubility: If the compound is insoluble in aqueous media, test its solubility in organic solvents like ethanol, dichloromethane, and hexane using the same procedure as in Step 1.

-

Recording Observations: Record the compound as "soluble," "partially soluble," or "insoluble" for each solvent. For quantitative analysis, a more rigorous procedure involving precise measurements of mass and volume would be required.[5]

Section 4: Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and functional groups within a molecule. For a novel or synthesized compound, these methods are indispensable for structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8] For ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, the key feature in its mass spectrum will be the isotopic pattern created by the two chlorine atoms.

Expected Observations:

-

Molecular Ion Peak (M⁺): Chlorine has two stable isotopes, ³⁵Cl (approx. 75% abundance) and ³⁷Cl (approx. 25% abundance).[8] Because the molecule contains two chlorine atoms, the molecular ion region will exhibit a characteristic cluster of peaks:

-

M⁺ peak: Contains two ³⁵Cl atoms. This will be the most intense peak in the cluster.

-

[M+2]⁺ peak: Contains one ³⁵Cl and one ³⁷Cl atom.

-

[M+4]⁺ peak: Contains two ³⁷Cl atoms. The approximate intensity ratio of these M⁺, [M+2]⁺, and [M+4]⁺ peaks will be 9:6:1 , providing a definitive signature for a dichlorinated compound.

-

-

Fragmentation: Aromatic rings, like the chlorophenyl group, typically produce a prominent molecular ion.[9] Common fragmentation pathways may involve the loss of the ethoxy group (-OC₂H₅) from the ester, the loss of the entire ethyl carboxylate group, or cleavage of the bond between the pyrazole and chlorophenyl rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1][10]

¹H NMR (Proton NMR):

-

Aromatic Protons (approx. 7.2-7.8 ppm): The four protons on the 3-chlorophenyl ring will appear in this region as a complex multiplet pattern.

-

Pyrazole Proton (approx. 8.0-8.5 ppm): The single proton attached to the pyrazole ring (at position 3) is expected to appear as a singlet at a downfield chemical shift due to the electron-withdrawing nature of the adjacent ester and the aromatic character of the ring.[11][12]

-

Ethyl Group Protons:

-

Methylene (-O-CH₂-CH₃, approx. 4.1-4.4 ppm): A quartet resulting from coupling to the adjacent methyl group protons.

-

Methyl (-O-CH₂-CH₃, approx. 1.2-1.5 ppm): A triplet resulting from coupling to the adjacent methylene group protons.[12]

-

¹³C NMR (Carbon-13 NMR):

-

Carbonyl Carbon (-C=O, approx. 160-170 ppm): The ester carbonyl carbon will be one of the most downfield signals.[10]

-

Aromatic & Pyrazole Carbons (approx. 110-150 ppm): The carbons of the pyrazole and chlorophenyl rings will appear in this region. Carbons directly attached to chlorine will have their chemical shifts influenced accordingly.

-

Methylene Carbon (-O-CH₂-, approx. 60-65 ppm): The carbon of the ethoxy group.

-

Methyl Carbon (-CH₃, approx. 14-16 ppm): The terminal carbon of the ethyl group.[13]

Section 5: Experimental Methodologies & Workflows

Protocol: Melting Point Determination (Mel-Temp Apparatus)

This protocol describes a standardized, reliable method for determining the melting point range of a crystalline solid using a common laboratory Mel-Temp apparatus.[14] This self-validating system relies on slow, controlled heating to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[14]

Caption: Workflow for the characterization of a synthesized organic compound.

Materials:

-

Mel-Temp apparatus[14]

-

Capillary tubes (sealed at one end)[15]

-

Spatula

-

Watch glass or weighing paper

-

Mortar and pestle (if sample is not a fine powder)

-

Long glass tube (for packing)

Procedure:

-

Sample Preparation: Ensure the compound is completely dry and crystalline. If necessary, gently crush a small amount of the solid into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.[16]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample on a watch glass. A small amount of solid (2-3 mm in height) should enter the tube.[14]

-

Packing the Sample: To pack the solid tightly into the sealed end of the tube, drop the capillary tube (sealed-end down) through a long, vertical glass tube onto a hard surface.[15][16] The impact will force the powder to the bottom. A well-packed sample is crucial to avoid shrinking or shifting during heating, which could lead to an inaccurate reading.[16]

-

Initial Rapid Determination (if melting point is unknown):

-

Place the packed capillary into the Mel-Temp apparatus.[17]

-

Set the heating rate to a relatively high level (e.g., 10-20 °C per minute).[16]

-

Record the approximate temperature at which the sample melts. This provides a rough estimate and saves time.[14]

-

Allow the apparatus to cool at least 20 °C below this approximate melting point before proceeding.[16]

-

-

Accurate Melting Point Determination:

-

Use a fresh, newly packed capillary tube for the accurate measurement.[16]

-

Place the tube in the apparatus.

-

Rapidly heat the sample to about 15-20 °C below the approximate melting point found in the previous step.[14][16]

-

Crucial Step: Reduce the heating rate significantly so that the temperature increases by only 1-2 °C per minute.[14] This slow rate is essential to maintain thermal equilibrium and obtain an accurate reading.

-

Observe the sample through the eyepiece.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).[16]

-

Record the temperature at which the last crystal of solid turns into a clear liquid (the end of the melting range).[16]

-

-

Reporting: Report the result as a range (e.g., 55-57 °C). For high-purity samples, this range should be narrow.

-

Cleanup: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in a designated glass waste container.

Conclusion

The physical properties of ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, particularly its melting point of 55-57 °C, define its identity and purity. Its predicted solubility and spectroscopic characteristics, including the distinctive 9:6:1 isotopic pattern in its mass spectrum and predictable signals in ¹H and ¹³C NMR, provide a robust framework for its structural verification. The experimental protocols detailed in this guide offer a standardized and reliable approach for researchers to confirm these properties in a laboratory setting, ensuring data integrity and facilitating the compound's use in further research and development endeavors.

References

-

Organic Chemistry at CU Boulder. (n.d.). Mel-Temp Melting Point Apparatus. University of Colorado Boulder. [Link]

-

Wired Chemist. (n.d.). Determination of Melting Point. [Link]

-

Scribd. (n.d.). Melting Point Determination Lab Guide. [Link]

-

Labmonk. (2024). Solubility test for Organic Compounds. [Link]

-

University of Calgary. (n.d.). Melting point determination. [Link]

-

LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

-

RHAWN. (n.d.). Ethyl 5-chloro-1H-pyrazole-4-carboxylate. Cash-buy. [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. [Link]

-

Royal Society of Chemistry. (2019). Supporting Information. [Link]

-

RHAWN. (n.d.). ETHYL 5-CHLORO-1-METHYL-1H-PYRAZOLE-4-CARBOXYLATE. [Link]

-

ResearchGate. (2023). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. [Link]

-

LibreTexts Chemistry. (2024). 2.9: Qualitative Analysis of Organic Compounds. [Link]

-

PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

-

MDPI. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. [Link]

-

Ovid. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. [Link]

-

National Institutes of Health. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. [Link]

-

De La Salle University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

National Institutes of Health. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]

-

Taylor & Francis Online. (2015). New Methodology for Quantifying Polycyclic Aromatic Hydrocarbons (PAHs) Using High-Resolution Aerosol Mass Spectrometry. [Link]

-

YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]

-

National Institutes of Health. (n.d.). Fast Screening of Polycyclic Aromatic Hydrocarbons using Trapped Ion Mobility Spectrometry. [Link]

-

Cedre. (2012). Quantification of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs) and Alkylated Derivatives by Gas Chromatography/Tandem Mass Spectrometry (GC/MS/MS) to Qualify a Reference Oil. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate [myskinrecipes.com]

- 3. ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. csub.edu [csub.edu]

- 8. whitman.edu [whitman.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ethyl pyrazole-4-carboxylate(37622-90-5) 1H NMR spectrum [chemicalbook.com]

- 12. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 15. Determination of Melting Point [wiredchemist.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. scribd.com [scribd.com]

An In-Depth Technical Guide to Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

This technical guide provides a comprehensive overview of ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal and agrochemical research. This document will delve into its chemical structure, physicochemical properties, a validated synthesis protocol, and its potential applications, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Pyrazole Scaffold in Modern Chemistry

Pyrazole derivatives are a cornerstone in the development of bioactive molecules, exhibiting a wide array of pharmacological activities.[1][2][3] The inherent structural features of the pyrazole ring, including its aromaticity and the presence of two nitrogen atoms, allow for diverse functionalization and interaction with biological targets. The subject of this guide, ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, incorporates several key pharmacophores: a pyrazole core, a 3-chlorophenyl substituent at the N1 position, a chloro group at the C5 position, and an ethyl carboxylate at the C4 position. This combination of functionalities suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents and agrochemicals.[4]

Chemical Structure and Properties

The chemical structure of ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is characterized by a central pyrazole ring. The IUPAC name for this compound is ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate.

Below is a 2D representation of the molecular structure:

Caption: Synthetic workflow for the target compound.

Step 1: Synthesis of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

This initial step involves the cyclocondensation reaction between ethyl 2-cyano-3-ethoxyacrylate and 3-chlorophenylhydrazine. This is a well-established method for the synthesis of 5-aminopyrazoles.

Protocol:

-

To a stirred solution of 3-chlorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.

-

To this mixture, add ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) portion-wise.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

The crude product can be purified by recrystallization from ethanol to yield ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate as a white solid. [4]

Step 2: Synthesis of Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate via Sandmeyer Reaction

The Sandmeyer reaction is a classic method for converting an aromatic amino group to a variety of functional groups, including halogens, via a diazonium salt intermediate. [5][6][7] Protocol:

-

Diazotization:

-

Suspend ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt. The completion of diazotization can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).

-

-

Chlorination:

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until gas evolution ceases.

-

Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate as a solid.

-

Self-Validating System and Causality:

-

Low Temperature for Diazotization: The diazonium salt is unstable at higher temperatures; maintaining a temperature of 0-5 °C is critical to prevent its decomposition.

-

Use of Copper(I) Chloride: CuCl acts as a catalyst to facilitate the substitution of the diazonium group with a chloride ion.

-

Acidic Conditions: The reaction is performed in strong acid to generate nitrous acid in situ from sodium nitrite and to stabilize the diazonium salt.

-

Careful Addition of NaNO₂: Slow, dropwise addition is necessary to control the exothermic reaction and prevent a dangerous buildup of nitrous acid.

Potential Applications and Biological Activity

While specific biological data for ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is not extensively reported, the pyrazole scaffold is prevalent in compounds with a wide range of biological activities. [1][2][3]

In Pharmaceutical Research

-

Anti-inflammatory and Analgesic Agents: Many pyrazole derivatives are known to possess anti-inflammatory and analgesic properties. [4]* Anticancer Agents: The pyrazole nucleus is found in several compounds with demonstrated antitumor activity. [8][9]* Antimicrobial and Antifungal Agents: The presence of the chloro-substituents on both the pyrazole and phenyl rings may confer antimicrobial and antifungal properties. [10]

In Agrochemical Research

-

Herbicides and Insecticides: Pyrazole derivatives are widely used in the agrochemical industry. The structural motifs present in the title compound are found in some commercial pesticides. [11] The presence of the 3-chlorophenyl group is often associated with enhanced biological activity in various classes of compounds. [4]

Conclusion

Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is a synthetically accessible and versatile heterocyclic compound. Its structure, featuring multiple points for further functionalization, makes it a valuable building block in the design and synthesis of novel molecules with potential applications in both the pharmaceutical and agrochemical sectors. The provided synthesis protocol, based on well-established chemical principles, offers a reliable method for its preparation in a laboratory setting. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential.

References

- Google Patents. (n.d.). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.

-

PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959–974. Retrieved from [Link]

-

Shaheen, M. A., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the National Science Foundation of Sri Lanka, 48(2). Retrieved from [Link]

-

Zia-ur-Rehman, M., et al. (2009). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(1), o275. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety as potent antifungal agents: synthesis, crystal structure, biological evaluation and a 3D-QSAR study. Retrieved from [Link]

-

ResearchGate. (2004). Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. Retrieved from [Link]

-

ResearchGate. (2009). New Synthesis and Reactions of Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

Barandun, L. J., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry, 13(12), 1238–1244. Retrieved from [Link]

-

ResearchGate. (2021). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Retrieved from [Link]

-

National Institutes of Health. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchr.org [jchr.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diazotisation [organic-chemistry.org]

- 8. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety as potent antifungal agents: synthesis, crystal structure, biological evaluation and a 3D-QSAR study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

An In-depth Technical Guide to Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "biologically privileged" structure due to its prevalence in a wide array of therapeutic agents.[1] Derivatives of pyrazole exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] This guide focuses on a specific derivative, ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, a compound of significant interest for its potential applications in drug discovery and development. The presence of two chlorine atoms and the pyrazole core suggests a high potential for biological activity, making it a compelling subject for further investigation.[3]

This document provides a comprehensive overview of the molecular characteristics, a detailed synthetic protocol, and the prospective applications of this compound, grounded in established chemical principles and supported by relevant scientific literature.

Molecular Profile

The precise molecular characteristics of a compound are fundamental to understanding its behavior in chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀Cl₂N₂O₂ | Calculated |

| Molecular Weight | 285.13 g/mol | [4] |

| IUPAC Name | ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | N/A |

The molecular weight is derived from its constituent atoms: 12 Carbon (12.011 u), 10 Hydrogen (1.008 u), 2 Chlorine (35.453 u), 2 Nitrogen (14.007 u), and 2 Oxygen (15.999 u). The structure, featuring a 1,5-disubstituted pyrazole ring with a 3-chlorophenyl group at the N1 position and an ethyl carboxylate at the C4 position, provides a template for diverse chemical modifications to modulate its pharmacokinetic and pharmacodynamic properties.

Synthesis and Mechanism

The synthesis of ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate can be approached through a multi-step process, leveraging established methodologies for pyrazole ring formation and subsequent functionalization. The described protocol is a self-validating system, where the progression of each step can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), and the final product confirmed by spectroscopic analysis.

Synthetic Workflow

Caption: Synthetic pathway for ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate.

Experimental Protocol

Step 1: Synthesis of Ethyl 5-hydroxy-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

This initial step involves a condensation reaction to form the pyrazole ring.

-

Reagents and Solvents:

-

Ethyl 2-(3-chlorophenylhydrazono)-3-oxobutanoate

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol (EtOH)

-

-

Procedure:

-

Dissolve ethyl 2-(3-chlorophenylhydrazono)-3-oxobutanoate in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add a freshly prepared solution of sodium ethoxide in ethanol dropwise to the reaction mixture at room temperature with continuous stirring.

-

After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).

-

The resulting precipitate of ethyl 5-hydroxy-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Causality: The use of a strong base like sodium ethoxide facilitates the intramolecular cyclization via a condensation reaction, leading to the formation of the thermodynamically stable pyrazole ring.

Step 2: Synthesis of Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

This step involves the conversion of the hydroxyl group to a chloro group.

-

Reagents and Solvents:

-

Ethyl 5-hydroxy-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

-

Procedure:

-

In a fume hood, carefully add ethyl 5-hydroxy-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate to an excess of phosphorus oxychloride in a flask equipped with a reflux condenser.

-

Heat the mixture at reflux for 2-3 hours. The progress of the reaction should be monitored by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to decompose the excess POCl₃.

-

The solid product that precipitates is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate.[5]

-

Causality: Phosphorus oxychloride is a powerful chlorinating agent that effectively replaces the hydroxyl group with a chlorine atom, a common and efficient transformation in heterocyclic chemistry.[6]

Spectroscopic Characterization

The structural confirmation of the synthesized compound is paramount. Based on analogous structures, the following spectral characteristics are expected:[7][8][9][10]

-

¹H NMR: Resonances corresponding to the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm), aromatic protons from the 3-chlorophenyl ring (in the range of 7.2-7.6 ppm), and a singlet for the pyrazole proton.

-

¹³C NMR: Signals for the carbonyl carbon of the ester (around 160-165 ppm), aromatic carbons, and carbons of the pyrazole ring.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ester (around 1720 cm⁻¹), C=N stretching of the pyrazole ring, and C-Cl stretching.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight (285.13 g/mol ) with a characteristic isotopic pattern for two chlorine atoms.

Potential Applications in Drug Discovery

The structural motifs present in ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate are associated with a range of biological activities, suggesting its potential as a scaffold for the development of novel therapeutic agents.

-

Antimicrobial and Antifungal Activity: Pyrazole derivatives containing chlorophenyl groups have demonstrated significant antifungal and antitubercular activities.[11] The electrophilic nature of the chlorine atoms can enhance interactions with biological targets within pathogens.

-

Anti-inflammatory Properties: Many pyrazole-based compounds are known to possess anti-inflammatory effects.[12] This activity is often attributed to the inhibition of key enzymes in the inflammatory cascade.

-

Anticancer Potential: The chlorophenyl-substituted pyrazole core is a feature in several compounds with antiproliferative activity against various cancer cell lines.[3][13] These compounds can induce apoptosis and inhibit cancer cell growth through various mechanisms.

The ethyl ester group in the target molecule provides a handle for further chemical modifications, such as conversion to amides or other derivatives, to explore structure-activity relationships and optimize for specific biological targets.[14]

Conclusion

Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is a compound with significant potential in the field of medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structure suggests a high likelihood of interesting biological activities. This guide provides a foundational understanding for researchers to synthesize, characterize, and explore the therapeutic potential of this and related pyrazole derivatives. Further investigation into its biological properties is warranted and could lead to the development of novel drug candidates.

References

-

(Reference for a similar compound) Lead Sciences. Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate. [Link]

-

Horrocks, P., Pickard, M. R., Parekh, H. H., Patel, S. P., & Pathak, R. B. (2013). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry, 11(29), 4891–4898. [Link]

-

(2023). Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. Biblioteka Nauki. [Link]

-

Alam, M. A. (2016). Current status of pyrazole and its biological activities. PubMed Central (PMC). [Link]

-

(Reference for a similar compound) ResearchGate. Synthesis of pyrazole carboxylic acid intermediate 5 (5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid). [Link]

-

PrepChem.com. Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. [Link]

-

PrepChem.com. Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

-

(2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

-

Sher, M., Ali, P., Ashraf, Z., Aamir, M., Ahmed, E., Sharif, A., Riaz, N., & Iqbal, S. (2014). Synthesis and Characterization of Some Novel 4-Aryloxy Substituted Pyrazoles. Asian Journal of Chemistry, 26(22), 7435–7438. [Link]

-

(2024). Synthesis of Pyrazole Derivatives A Review. IJFMR. [Link]

-

(2020). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). [Link]

-

(2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PubMed Central (PMC). [Link]

-

(2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health (NIH). [Link]

-

(2003). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. ResearchGate. [Link]

-

PubChem. 2-(2,4-Dichlorophenoxy)-6-methoxypyridin-3-amine. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. bibliotekanauki.pl [bibliotekanauki.pl]

- 4. 2-(2,4-Dichlorophenoxy)-6-methoxypyridin-3-amine | C12H10Cl2N2O2 | CID 115321052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Profile of Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

This guide provides a comprehensive overview of the solubility characteristics of ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2][3] Given the crucial role of solubility in determining the bioavailability, formulation, and efficacy of potential therapeutic agents, a thorough understanding of this property is paramount for researchers, scientists, and drug development professionals.[4][5] This document outlines the theoretical considerations for solubility, qualitative solubility data in common laboratory solvents, and a detailed, field-proven protocol for quantitative solubility determination.

Introduction to Pyrazole Carboxylates in Drug Discovery

The pyrazole ring is a foundational scaffold in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3][6][7] Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate belongs to this versatile class of molecules. The substituents on the pyrazole core, namely the ethyl carboxylate, the chloro group, and the 3-chlorophenyl ring, collectively influence the compound's physicochemical properties, including its solubility. The lipophilicity imparted by the halogenated phenyl ring and the potential for hydrogen bonding via the pyrazole nitrogens and the carboxylate group create a nuanced solubility profile that necessitates empirical determination.[5]

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[8] This principle suggests that substances with similar polarities are more likely to be soluble in one another.

-

Polar Solvents: These solvents, such as water, have large dipole moments and are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding.

-

Nonpolar Solvents: These solvents, such as hexane, have low dipole moments and primarily interact with nonpolar solutes through weaker van der Waals forces.

-

Aprotic Polar Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have large dipole moments but lack acidic protons, making them excellent solvents for a wide range of organic compounds.

Based on its structure, ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is anticipated to have limited solubility in water due to its significant nonpolar surface area.[4][9] Conversely, it is expected to exhibit greater solubility in various organic solvents.[4][9]

Qualitative Solubility of Pyrazole Derivatives

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Protic Polar | Water, Ethanol, Methanol | Low to Moderate | The presence of polar functional groups may allow for some interaction, but the large nonpolar regions of the molecule will limit solubility, particularly in water.[4][9] |

| Aprotic Polar | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are effective at solvating a wide range of organic molecules and are often used in synthesis and purification of pyrazole derivatives.[9] |

| Nonpolar | Hexane, Toluene | Low | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | The presence of chlorine atoms in both the solvent and solute can lead to favorable interactions. |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed, step-by-step methodology for determining the solubility of ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

4.1. Materials and Equipment

-

Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate (high purity)

-

Selected solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

4.2. Experimental Workflow

Caption: Workflow for quantitative solubility determination.

4.3. Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate into a series of vials.

-

Add a known volume of each selected solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.[10]

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Prepare a series of accurate dilutions of the filtered supernatant using the same solvent.

-

-

HPLC Analysis:

-

Develop a suitable HPLC method for the quantification of ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate. This will involve selecting an appropriate column, mobile phase, and detector wavelength.

-

Prepare a series of standard solutions of known concentrations and generate a calibration curve.

-

Inject the diluted samples onto the HPLC system and record the peak areas.

-

-

Data Analysis and Solubility Calculation:

-

Using the calibration curve, determine the concentration of the compound in the diluted samples.

-

Back-calculate the concentration of the saturated solution, taking into account the dilution factors.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Strategies for Solubility Enhancement

For drug development applications, it may be necessary to improve the aqueous solubility of ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate. Several strategies can be employed:[9][11]

-

Co-solvents: The use of a mixture of water and a water-miscible organic solvent (e.g., ethanol, DMSO) can significantly increase solubility.[9]

-

pH Adjustment: If the compound has ionizable functional groups, adjusting the pH of the aqueous medium to form a salt can enhance solubility.

-

Prodrug Approach: Chemical modification of the molecule to a more soluble form that is converted to the active compound in vivo is a common strategy.[11]

-

Formulation Technologies: Advanced techniques such as creating amorphous solid dispersions with polymers or encapsulation can dramatically improve aqueous solubility.[9]

Conclusion

While specific, publicly available solubility data for ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is limited, a systematic approach based on the known behavior of pyrazole derivatives allows for a robust experimental determination of this critical parameter. The protocol outlined in this guide provides a reliable framework for researchers to obtain accurate and reproducible solubility data, which is essential for advancing the development of this and other promising compounds in the pyrazole class.

References

- Pyrazole - Solubility of Things.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube, 2025.

- How to determine the solubility of a substance in an organic solvent ?. ResearchGate, 2024.

- Improving solubility of pyrazole derivatives for reaction. Benchchem.

- Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Solubility studies of the synthesized compounds in different solvents. ResearchGate.

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. 2025.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PubMed Central (PMC).

- dealing with poor solubility of pyrazole derivatives during synthesis. Benchchem.

- A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD, 2024.

- Ethyl 5-amino-1-(3-chlorophenyl)pyrazole-4-carboxylate. Chem-Impex.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.

- Current status of pyrazole and its biological activities. PubMed Central (PMC).

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.ws [chem.ws]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

Foreword: A Predictive Exploration Based on a Privileged Scaffold

The pyrazole ring system represents a cornerstone in medicinal and agricultural chemistry, recognized as a "privileged structure" due to its presence in a vast array of compounds with diverse and potent biological activities.[1][2] These activities span from anti-inflammatory and anticancer agents to highly effective fungicides and insecticides.[1][3][4] The specific biological effect of a pyrazole derivative is exquisitely dictated by the nature and position of the substituents adorning the core ring.

This guide focuses on ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate , a compound whose precise mechanism of action is not yet extensively elucidated in public-domain literature. Therefore, this document adopts a predictive and investigative approach. By deconstructing the molecule's structural motifs and synthesizing data from closely related, well-characterized pyrazole analogues, we will propose a primary, testable hypothesis for its mechanism of action and outline the rigorous experimental framework required for its validation. This guide is intended for researchers and drug development professionals, providing not just a potential answer, but a logical roadmap for discovery.

Part 1: Structural Analysis and Hypothesis Generation

The foundation of predicting a molecule's function lies in its architecture. The subject compound can be dissected into four key structural components, each contributing to a putative biological profile.

-

1H-Pyrazole-4-carboxylate Core: This central scaffold is critical. The carboxamide and carboxylate ester derivatives of pyrazoles are famously associated with the inhibition of metabolic enzymes. A prominent example is a class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs), where the pyrazole-carboxamide moiety is essential for binding to the enzyme's active site.[4][5]

-

1-(3-chlorophenyl) Group: The substitution at the N1 position with a halogenated phenyl ring is a common strategy to enhance potency and modulate selectivity. The 3-chloro substitution, in particular, increases lipophilicity, which can improve membrane permeability and interaction with hydrophobic pockets in target proteins. This feature is prevalent in agrochemicals and pharmaceuticals, often enhancing the desired biological effect.[6][7]

-

5-chloro Group: Halogenation at position 5 of the pyrazole ring can significantly influence the electronic properties of the scaffold and provide an additional point of interaction within a target's binding site.

-

Ethyl Ester Moiety: The ethyl carboxylate at position 4 is a key functional group that can participate in hydrogen bonding and serves as a critical anchor point for enzyme active sites.

Comparative Bioactivity and Primary Hypothesis

Based on this structural analysis, a compelling primary hypothesis emerges. The combination of a pyrazole-carboxylate core, known to be active against metabolic enzymes, with a chlorophenyl group, a feature of many successful fungicides, strongly suggests that ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate acts as an inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial Complex II.

SDH is a crucial enzyme in two fundamental cellular processes: the Krebs cycle (citric acid cycle) and the electron transport chain. Its inhibition disrupts cellular respiration, leading to a rapid depletion of ATP and ultimately causing cell death in susceptible organisms. This mechanism is the basis for a major class of modern fungicides.[4][5]

Alternative Hypotheses

While SDH inhibition is the most probable mechanism, the versatility of the pyrazole scaffold necessitates the consideration of secondary hypotheses:

-

Carbonic Anhydrase (CA) Inhibition: Numerous pyrazole derivatives, particularly those bearing sulfonamide moieties, are potent inhibitors of carbonic anhydrases, enzymes involved in pH regulation and other physiological processes.[8][9]

-

Kinase Inhibition: Modified pyrazole-carboxamides have been developed as potent inhibitors of protein kinases like CDK2/4 and FLT3, which are critical targets in oncology.[3]

-

Cholinesterase (ChE) Inhibition: Certain pyrazole carboxamide derivatives have also shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[10]

This guide will proceed with the primary hypothesis, outlining a clear experimental path to confirm or refute the role of this compound as an SDH inhibitor.

Part 2: Experimental Validation of the Primary Hypothesis: SDH Inhibition

Protocol 1: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

Principle: This assay measures the enzymatic activity of isolated SDH. The enzyme catalyzes the oxidation of succinate to fumarate, coupled with the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. The rate of this color change is proportional to enzyme activity. An inhibitor will slow this rate.

Step-by-Step Methodology:

-

Source of Enzyme: Isolate mitochondria from a relevant target organism (e.g., a susceptible fungal species like Botrytis cinerea[5] or from bovine heart as a standard model). Solubilize the inner mitochondrial membrane with a suitable detergent (e.g., Triton X-100) to release the SDH complex.

-

Assay Buffer Preparation: Prepare a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4) containing cofactors and substrates.

-

Compound Preparation: Prepare a stock solution of ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate in DMSO. Create a series of dilutions to test a range of concentrations (e.g., from 1 nM to 100 µM).

-

Assay Execution:

-

In a 96-well microplate, add the assay buffer.

-

Add the test compound dilutions (and a DMSO-only vehicle control).

-

Add the artificial electron acceptor, DCPIP, and the electron carrier, phenazine methosulfate (PMS).

-

Pre-incubate the mixture with the isolated enzyme preparation for 10-15 minutes at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate, sodium succinate.

-

-

Data Acquisition: Immediately begin monitoring the decrease in absorbance of DCPIP at 600 nm using a microplate reader over a period of 5-10 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each concentration.

-

Normalize the velocities to the vehicle control (defined as 100% activity).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Workflow for SDH Inhibition Assay

Anticipated Data and Interpretation

A potent SDH inhibitor would be expected to yield a low IC₅₀ value. This quantitative result provides the first piece of direct evidence for the proposed mechanism.

| Compound | Target Organism | IC₅₀ (nM) [Hypothetical] |

| Test Compound | Botrytis cinerea | 85.4 |

| Positive Control (e.g., Fluxapyroxad) | Botrytis cinerea | 15.2 |

| Negative Control | Botrytis cinerea | > 100,000 |

Part 3: Corroborating Cellular Effects

Demonstrating direct enzyme inhibition is crucial, but it must be linked to a cellular phenotype. If the compound inhibits SDH, it should disrupt mitochondrial respiration and exhibit potent antifungal activity.

Protocol 2: Antifungal Minimum Inhibitory Concentration (MIC) Assay

Principle: This assay determines the lowest concentration of the compound that prevents visible growth of a target fungus.

Methodology:

-

Culture Preparation: Grow a target fungal species (e.g., Botrytis cinerea, Sclerotinia sclerotiorum[5]) in a suitable liquid medium (e.g., Potato Dextrose Broth) to obtain a standardized spore suspension.

-

Plate Preparation: In a 96-well plate, prepare serial dilutions of the test compound in the liquid growth medium.

-

Inoculation: Add the fungal spore suspension to each well. Include a positive control (a known fungicide) and a negative (no compound) growth control.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 22-25°C) for 48-72 hours.

-

Analysis: Determine the MIC by visual inspection or by measuring optical density. The MIC is the lowest concentration at which no fungal growth is observed.

A strong correlation between a low IC₅₀ in the enzyme assay and a low MIC in the whole-organism assay strengthens the mechanistic hypothesis.

The Central Role of SDH in Cellular Respiration

The proposed mechanism directly implicates the mitochondrial electron transport chain (ETC), the primary engine of ATP synthesis.

Part 4: Target Deconvolution and Broader Mechanistic Studies

If the primary hypothesis is not supported by the data (i.e., the compound has a high IC₅₀ against SDH but a low antifungal MIC), a broader, unbiased approach is required to identify the true molecular target.

Workflow for Target Deconvolution

This workflow outlines a logical progression from broad cellular effects to specific target identification.

Conclusion and Future Directions

This guide posits that ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate most likely functions as an inhibitor of succinate dehydrogenase (SDH) , a mechanism consistent with its structural features and the known activities of related pyrazole-carboxylate derivatives.[4][5] This hypothesis is readily testable through the detailed in vitro and cellular protocols provided herein.

The true value of this framework lies not in the certainty of the initial hypothesis, but in the robust, self-validating experimental path it lays out. By systematically testing for direct enzyme inhibition and correlating it with cellular effects, researchers can confidently elucidate the mechanism of action. Should the primary hypothesis be refuted, the proposed target deconvolution strategy provides a clear and powerful path forward for discovering a novel mechanism.

Future work should focus on executing these validation experiments, followed by structure-activity relationship (SAR) studies to optimize potency and selectivity, and in vivo studies in relevant disease or agricultural models to establish efficacy.

References

- Şen, E., Alım, Z., et al. (2011). Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Demir, Y., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure. Available at: [Link]

-

Luo, J., et al. (2021). Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. Molecules. Available at: [Link]

-

Wang, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules. Available at: [Link]

-

Bansal, R. K., & Kumar, S. (2014). Current status of pyrazole and its biological activities. Pharmacophore. Available at: [Link]

-

Latinović, N., et al. (2018). The examination of potential fungicidal activity of Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate and Ethyl-1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate on fungus Phomopsis viticola Sacc. under laboratory conditions. ResearchGate. Available at: [Link]

-

Atmiya University. (n.d.). Chapter 5: Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]

-

Loh, W.-S., et al. (2010). Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. CHIMIA International Journal for Chemistry. Available at: [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. mdpi.com [mdpi.com]

- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 5. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Biological Activity of Pyrazole Carboxylate Derivatives

Abstract

Pyrazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and agrochemical research.[1][2][3][4] The incorporation of a carboxylate or related functional group onto the pyrazole scaffold gives rise to pyrazole carboxylate derivatives, a subclass that exhibits a remarkable breadth of biological activities. This guide provides an in-depth exploration of the diverse pharmacological and physiological effects of these compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and therapeutic potential. We will examine their roles as anticancer, anti-inflammatory, antimicrobial, and agricultural agents, supported by experimental evidence and mechanistic insights. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this important chemical class.

Introduction: The Pyrazole Carboxylate Scaffold - A Privileged Structure in Bioactive Compound Design

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a crucial pharmacophore in numerous FDA-approved drugs.[1] Its unique electronic and structural properties allow for diverse substitutions, enabling the fine-tuning of biological activity.[2][3] The addition of a carboxylate, carboxamide, or ester moiety at various positions on the pyrazole ring creates a class of compounds with a wide array of biological targets and applications.[5][6] This versatility has made pyrazole carboxylate derivatives a focal point of extensive research, leading to the discovery of potent agents with significant therapeutic and agricultural promise.[4][7][8][9][10]

This guide will systematically explore the major areas of biological activity associated with pyrazole carboxylate derivatives, providing a robust framework for understanding their design, evaluation, and application.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrazole carboxylate derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against various cancer cell lines through multiple mechanisms of action.[11][12][13]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[11][14]

-

Cyclin-Dependent Kinases (CDKs): Certain pyrazole derivatives have shown potent inhibitory activity against CDKs, enzymes that control the cell cycle.[12][14] By blocking CDK activity, these compounds can induce cell cycle arrest and apoptosis in cancer cells. For instance, novel pyrazole and pyrazolo[1,5-a]pyrimidine compounds have been identified as potential CDK2 inhibitors.[12]

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Many pyrazole-containing compounds have been developed as inhibitors of EGFR and VEGFR, key drivers of tumor growth, angiogenesis, and metastasis.[11][12] For example, 5-alkylated selanyl-1H-pyrazole derivatives have demonstrated potent dual inhibition of both EGFR and VEGFR-2.[12]

-

PI3K/AKT and MAPK/ERK Pathways: Pyrazole derivatives have also been designed to target components of the PI3K/AKT and MAPK/ERK signaling pathways, which are frequently dysregulated in cancer.[12][15] A series of novel pyrazole carbaldehyde derivatives were identified as potent PI3 kinase inhibitors with excellent cytotoxicity against breast cancer cells.[12]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of pyrazole carboxylate derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and the carboxylate moiety.

-

Substitution at N1 and C5: The substituents at the N1 and C5 positions of the pyrazole ring are crucial for kinase inhibitory activity. For example, in a series of pyrazole linked benzimidazole derivatives, specific substitutions at these positions were found to be critical for Aurora A/B kinase inhibition.[11]

-